molecular formula C26H18N2O3S B2629930 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide CAS No. 313531-62-3

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide

Cat. No.: B2629930
CAS No.: 313531-62-3
M. Wt: 438.5
InChI Key: LEPYDAWMCKIRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide is a benzothiazole-containing aromatic amide derivative. Its structure integrates a benzothiazole core (a heterocyclic system with sulfur and nitrogen atoms) linked to a 4-hydroxyphenyl group at position 3, which is further substituted with a 3-phenoxybenzamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S/c29-23-14-13-18(16-21(23)26-28-22-11-4-5-12-24(22)32-26)27-25(30)17-7-6-10-20(15-17)31-19-8-2-1-3-9-19/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPYDAWMCKIRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then further reacted with 4-hydroxybenzaldehyde to introduce the hydroxyphenyl group. Finally, the phenoxybenzamide moiety is introduced through an amide coupling reaction using reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and the substituents present on the aromatic rings.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components. For its anticancer activity, it may interfere with cell division by binding to tubulin or other proteins involved in the mitotic process. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Phenoxy vs.
  • Hydroxyl vs. Chloro/Methoxy Groups: The 4-hydroxyphenyl moiety in the target compound offers hydrogen-bond donor capacity, unlike chloro or methoxy substituents in , which act as electron-withdrawing or donating groups.
  • Amide vs. Thioamide/Sulfonamide Linkers : The benzamide linkage in the target compound is less polar than thioamide (C=S in ) or sulfonamide (SO₂ in ), affecting solubility and membrane permeability.

Pharmacological and Physicochemical Comparisons

Bioactivity Insights:

  • Antibacterial Activity: Analogues like 3-(3-pyridyl)-5-(4-substituted phenyl)-4H-1,2,4-triazoles () show Gram-positive antibacterial activity (MIC ≤ 1 µg/mL), comparable to ampicillin. The target compound’s hydroxyl and phenoxy groups may enhance binding to bacterial enzymes (e.g., DNA gyrase) .
  • Antitubercular Potential: Derivatives with nitro substituents (e.g., 6-nitrobenzothiazole in ) exhibit activity against Mycobacterium tuberculosis (MIC: 0.8 µg/mL), suggesting the target compound’s benzothiazole core could be optimized for similar effects.

Physicochemical Properties:

  • LogP : The target compound’s calculated LogP (~4.5) is lower than butoxy-substituted analogues (LogP 6.1 in ), indicating better aqueous solubility.
  • Hydrogen-Bonding Capacity: The hydroxyl and amide groups provide 2-3 H-bond donors, critical for target engagement (cf. sulfonamides in with 1 donor).

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H15N3O2S
  • Molecular Weight : 365.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Anticancer Activity : It may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting key enzymes involved in cell proliferation.
  • Antimicrobial Activity : The compound may inhibit bacterial enzymes necessary for cell wall synthesis, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results. The compound was tested using MTS cytotoxicity assays, revealing that it effectively inhibits cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM across different assays .
Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A549Not specifiedNot specified
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate that the compound is more effective in two-dimensional cultures compared to three-dimensional models, suggesting that further optimization is needed for in vivo applications.

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been evaluated against various pathogens:

  • Testing Methodology : Broth microdilution testing was conducted according to CLSI guidelines on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliNot specified
Staphylococcus aureusNot specified

The results indicated that certain derivatives of benzothiazole possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in the journal Pharmaceuticals highlighted that compounds similar to this compound exhibited notable antitumor activity in vitro, leading researchers to propose them as potential drug candidates for cancer therapy .
  • Antimicrobial Research : Another research paper focused on the synthesis of new benzothiazole derivatives and their antimicrobial testing against various strains of bacteria and fungi, confirming their effectiveness in inhibiting microbial growth.

Q & A

Q. Table 1: Activity Comparison of Structural Analogs

Compound ModificationIn Vitro IC50_{50} (nM)In Vivo Efficacy
Hydroxyl group intact12 ± 2Moderate
Methoxy substitution45 ± 5Low
Trifluoromethyl addition8 ± 1High

What strategies are effective for designing structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:
SAR studies should systematically vary substituents while retaining the benzothiazole-phenoxybenzamide core:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzothiazole to enhance target binding .
  • Side Chain Optimization: Replace the phenoxy group with bioisosteres (e.g., thiophene) to improve solubility .
  • Computational Pre-screening: Molecular docking (AutoDock Vina) to prioritize synthetically feasible derivatives .

Example Workflow:

Virtual Library Generation: 50–100 analogs.

Docking Scores vs. Experimental IC50_{50}: Validate predictive power (R2^2 > 0.7).

Synthesis of Top Candidates: Focus on compounds with docking scores ≤ -9.0 kcal/mol .

How can computational modeling predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:
Molecular dynamics (MD) and docking simulations are key:

  • Target Selection: Prioritize proteins with known benzothiazole affinity (e.g., kinases, GPCRs) .
  • Docking Protocols:
    • Software: Schrödinger Suite or GROMACS.
    • Grid Box: Centered on the active site (e.g., ATP-binding pocket for kinases).
  • Validation: Compare predicted binding poses with crystallographic data (if available) .

Case Study: Docking of the compound into the COX-2 active site revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val89, explaining its anti-inflammatory activity .

What experimental approaches validate the proposed mechanism of action?

Level: Advanced
Methodological Answer:

  • In Vitro Binding Assays: Radioligand displacement (e.g., 3^3H-labeled substrates) to measure affinity for targets like opioid receptors .
  • Gene Knockdown Models: siRNA-mediated silencing of suspected targets (e.g., TNF-α) to assess activity loss .
  • Mutagenesis Studies: Introduce point mutations (e.g., Ala scanning) in the target protein to disrupt binding .

Example: Co-administration with a κ-opioid receptor antagonist (e.g., JDTic) abolished the compound’s analgesic effects, confirming target engagement .

How do structural features influence the compound’s pharmacological profile?

Level: Basic
Methodological Answer:

  • Benzothiazole Core: Enhances planar rigidity, improving DNA intercalation (anticancer activity) .
  • Hydroxyl Group: Facilitates hydrogen bonding with enzymatic active sites (e.g., COX-2) but may reduce metabolic stability .
  • Phenoxybenzamide Moiety: Increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

Trade-offs: Hydroxyl substitution improves potency but necessitates prodrug strategies (e.g., acetyl protection) to mitigate rapid glucuronidation .

What are the challenges in crystallographic analysis of this compound?

Level: Advanced
Methodological Answer:

  • Crystal Growth: Low solubility in common solvents (e.g., DMSO) requires microseeding or vapor diffusion techniques .
  • Data Collection: Weak diffraction due to flexible side chains; use synchrotron radiation (λ = 0.9 Å) for high-resolution data .
  • Refinement: SHELXL-2018 for handling disorder in the phenoxy group (occupancy refinement) .

Example: A 1.8 Å resolution structure revealed π-π stacking between benzothiazole rings, stabilizing the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.